5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical compound with the molecular formula C13H9Cl2NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 3-chlorobenzaldehyde with propanedioic acid under the influence of formic acid and diethylamine at temperatures ranging from 20°C to 150°C. The resulting product is then oxidized to form 3-chlorobenzene propionic acid. This intermediate undergoes further reactions, including a ring-closure reaction under Friedel-Crafts acylation conditions with zinc chloride as a catalyst, to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact. The choice of solvents, catalysts, and reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with chloro and benzyl substitutions. Examples include:
- 5-Chloro-1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Uniqueness
The uniqueness of 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-3-1-2-8(4-10)6-17-7-9(12(16)18)5-11(15)13(17)19/h1-5,7H,6H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRISLKYBPFAMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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